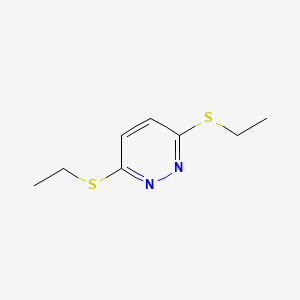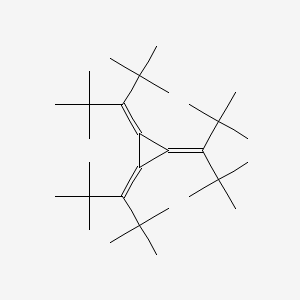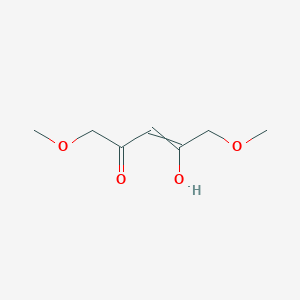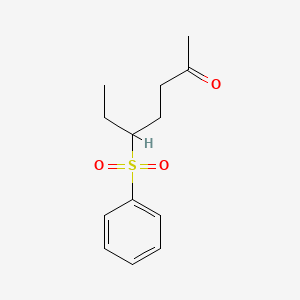
3,6-Bis(ethylsulfanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(ethylsulfanyl)pyridazine is a heterocyclic compound containing a pyridazine ring substituted with two ethylsulfanyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(ethylsulfanyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like toluene or ethanol . The general reaction scheme is as follows:
3,6-dichloropyridazine+2ethanethiolNaOH, refluxthis compound+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(ethylsulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Cycloaddition: Dienophiles and dipolarophiles under thermal or catalytic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridazines.
Cycloaddition: New heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(ethylsulfanyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Bis(ethylsulfanyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Bis(ethylsulfanyl)pyridazine.
3,6-Dimethylpyridazine: A similar compound with methyl groups instead of ethylsulfanyl groups.
3,6-Diphenylpyridazine: A compound with phenyl groups at the 3 and 6 positions.
Uniqueness
This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
62645-17-4 |
|---|---|
Molekularformel |
C8H12N2S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
3,6-bis(ethylsulfanyl)pyridazine |
InChI |
InChI=1S/C8H12N2S2/c1-3-11-7-5-6-8(10-9-7)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RVCBMVJUKRNLJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(C=C1)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14515169.png)

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)



